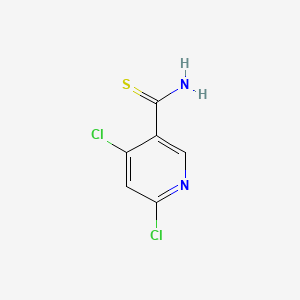

4,6-Dichloropyridine-3-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2N2S |

|---|---|

Molecular Weight |

207.08 g/mol |

IUPAC Name |

4,6-dichloropyridine-3-carbothioamide |

InChI |

InChI=1S/C6H4Cl2N2S/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |

InChI Key |

RBKMUFALIVFFMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=S)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloropyridine 3 Carbothioamide

Precursor Selection and Derivatization Strategies

The successful synthesis of 4,6-Dichloropyridine-3-carbothioamide is highly dependent on the choice of starting materials and the strategies employed to introduce the necessary functional groups in the correct positions on the pyridine (B92270) ring.

Strategic Functionalization of Pyridine Rings for Carbothioamide Formation

The construction of the target molecule necessitates a pyridine ring bearing a carbothioamide group at the 3-position and chlorine atoms at the 4- and 6-positions. The functionalization strategy often begins with a pre-existing pyridine derivative that can be selectively modified. A common precursor is a nicotinonitrile or nicotinamide (B372718) derivative, which already possesses the crucial carbon-nitrogen functionality at the 3-position. The chloro substituents are typically introduced through chlorination reactions on a corresponding dihydroxypyridine precursor.

The synthesis of substituted pyridines can be achieved through various condensation and cycloaddition reactions. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of the pyridine ring from simpler acyclic components, although achieving the specific 2,3,5-substitution pattern with the desired functional groups can be challenging.

Synthetic Routes to 4,6-Dichloronicotinonitriles and Related Precursors

A key precursor for the synthesis of 4,6-Dichloropyridine-3-carbothioamide is 4,6-dichloronicotinonitrile. The synthesis of this intermediate can be approached from several angles. One common method involves the dehydration of the corresponding amide, 4,6-dichloronicotinamide (B183715). This transformation is often accomplished using dehydrating agents such as phosphorus oxychloride (POCl₃).

The synthesis of 4,6-dichloronicotinamide itself can start from 4,6-dihydroxynicotinic acid. The hydroxyl groups can be replaced by chlorine atoms using a chlorinating agent like phosphorus oxychloride or thionyl chloride (SOCl₂). The carboxylic acid can then be converted to the primary amide. An alternative approach to introduce the nitrile functionality is through a Sandmeyer-type reaction, where an amino group at the 3-position of a 4,6-dichloropyridine ring is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.

Direct Thioamidation Approaches

Direct thioamidation involves the conversion of a nitrile or an amide group directly into a carbothioamide. These methods are often favored for their efficiency.

Reaction Conditions and Reagent Selection for Carbothioamide Synthesis

The conversion of a nitrile, such as 4,6-dichloronicotinonitrile, to the corresponding carbothioamide can be achieved by reaction with a source of hydrogen sulfide (B99878) (H₂S). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction can be performed by bubbling H₂S gas through a solution of the nitrile in an appropriate solvent.

Alternatively, the carbothioamide can be synthesized from the corresponding amide, 4,6-dichloronicotinamide, using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or xylene. Another common thionating agent is phosphorus pentasulfide (P₄S₁₀).

Below is a table summarizing typical reagents and conditions for thioamidation:

| Starting Material | Reagent | Solvent | Temperature |

| Nitrile | Hydrogen Sulfide (H₂S) / Base | Pyridine, Ethanol | Room Temperature to Reflux |

| Amide | Lawesson's Reagent | Toluene, Xylene | Reflux |

| Amide | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | Reflux |

Mechanistic Investigations of Thioamidation Pathways

The mechanism of thioamidation of nitriles with hydrogen sulfide involves the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the electrophilic carbon of the nitrile group. This is followed by protonation to yield the thioamide. The presence of a base facilitates the formation of the hydrosulfide ion from H₂S.

The thionation of amides with Lawesson's reagent is believed to proceed through a Wittig-like mechanism. Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct. The driving force for this reaction is the formation of the strong P=O bond. Computational studies support a two-step mechanism involving a concerted cycloaddition followed by a rate-limiting cycloreversion.

Multi-Step Synthetic Sequences to Access 4,6-Dichloropyridine-3-carbothioamide

A plausible multi-step synthesis of 4,6-Dichloropyridine-3-carbothioamide can be designed based on established organic transformations. A representative synthetic sequence is outlined below:

Route 1: From 4,6-Dichloronicotinic Acid

Amidation: 4,6-Dichloronicotinic acid is first converted to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia (B1221849) or an ammonia equivalent to form 4,6-dichloronicotinamide.

Thionation: The 4,6-dichloronicotinamide is then subjected to a thionation reaction using Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene to yield the final product, 4,6-Dichloropyridine-3-carbothioamide.

Route 2: From 4,6-Dichloronicotinonitrile

Direct Thioamidation: 4,6-Dichloronicotinonitrile is treated with hydrogen sulfide in the presence of a base like pyridine to directly afford 4,6-Dichloropyridine-3-carbothioamide.

The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability of the process. Each step requires careful optimization of reaction conditions to maximize the yield and purity of the product.

The following table outlines a potential multi-step synthetic pathway with corresponding reagents:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4,6-Dichloronicotinic acid | 1. SOCl₂ 2. NH₃ | 4,6-Dichloronicotinamide |

| 2 | 4,6-Dichloronicotinamide | Lawesson's Reagent | 4,6-Dichloropyridine-3-carbothioamide |

This structured approach, beginning with readily accessible precursors and employing reliable chemical transformations, provides a clear pathway to the target compound.

Sequential Halogenation and Functional Group Interconversion Strategies

The synthesis of 4,6-Dichloropyridine-3-carbothioamide typically commences with a pyridine precursor that undergoes sequential halogenation and functional group interconversion. A plausible synthetic pathway begins with a readily available starting material such as 3-cyanopyridine (B1664610) or nicotinamide.

The chlorination of the pyridine ring at the 4- and 6-positions is a critical step. Direct chlorination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions. researchgate.net A common strategy involves the N-oxidation of the pyridine ring to enhance its reactivity towards electrophilic substitution, followed by chlorination. For instance, 3-cyanopyridine can be oxidized to 3-cyanopyridine N-oxide, which can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. patsnap.com

Alternatively, a precursor such as 4,6-dihydroxypyrimidine (B14393) can undergo chlorination with reagents like phosphorus oxychloride or thionyl chloride to yield 4,6-dichloropyrimidine, a related heterocyclic structure. google.com While not a direct route to the pyridine derivative, this highlights a common chlorination strategy for similar nitrogen-containing heterocycles.

Once the 4,6-dichloro-3-cyanopyridine intermediate is obtained, the next crucial step is the conversion of the nitrile group into a carbothioamide. This transformation is typically achieved through thionation. A direct conversion of the nitrile to the thioamide can be accomplished using hydrogen sulfide (H₂S) in the presence of a base, or by using other sulfur-transfer reagents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org

A more common and often higher-yielding approach involves the hydrolysis of the nitrile to the corresponding amide, 4,6-dichloronicotinamide, followed by thionation. The hydrolysis can be carried out under acidic or basic conditions. The resulting 4,6-dichloronicotinamide can then be efficiently converted to 4,6-Dichloropyridine-3-carbothioamide using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govnih.gov

Table 1: Plausible Sequential Synthesis of 4,6-Dichloropyridine-3-carbothioamide

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Cyanopyridine | Oxidizing agent (e.g., m-CPBA or H₂O₂/CH₃COOH) | 3-Cyanopyridine N-oxide |

| 2 | 3-Cyanopyridine N-oxide | Chlorinating agent (e.g., POCl₃ or PCl₅/POCl₃), heat | 4,6-Dichloro-3-cyanopyridine |

| 3 | 4,6-Dichloro-3-cyanopyridine | Acid or base hydrolysis | 4,6-Dichloronicotinamide |

| 4 | 4,6-Dichloronicotinamide | Lawesson's reagent, solvent (e.g., Toluene or Dioxane), heat | 4,6-Dichloropyridine-3-carbothioamide |

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The optimization of reaction parameters is crucial for maximizing the yield and purity of 4,6-Dichloropyridine-3-carbothioamide. Key parameters that are often fine-tuned include reaction temperature, reaction time, solvent, and the stoichiometry of the reagents.

In the thionation step using Lawesson's reagent, the choice of solvent can significantly impact the reaction rate and yield. High-boiling aromatic solvents such as toluene or xylene are commonly employed to facilitate the reaction, which often requires elevated temperatures. nih.gov The reaction time is also a critical parameter; prolonged reaction times can lead to the formation of byproducts, while insufficient time will result in incomplete conversion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential for determining the optimal reaction time.

The stoichiometry of Lawesson's reagent is another factor that requires careful consideration. While a stoichiometric amount is theoretically required, in practice, a slight excess may be used to ensure complete conversion of the amide. However, a large excess can complicate the purification process. nih.gov

Table 2: General Optimization Parameters for Thionation of Amides with Lawesson's Reagent

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Temperature | Reflux in Toluene (approx. 110°C) | Higher temperatures generally increase the reaction rate. |

| Reaction Time | 2-24 hours | Monitored by TLC to ensure complete conversion without significant byproduct formation. |

| Solvent | Toluene, Dioxane, THF | Inert, high-boiling solvents are preferred to facilitate the dissolution of reagents and achieve the required reaction temperature. |

| Stoichiometry of Lawesson's Reagent | 0.5 - 1.0 equivalents | Optimized to maximize conversion while minimizing purification challenges. |

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Protocols for Efficient Synthesis

While the chlorination of pyridine derivatives often requires stoichiometric amounts of aggressive reagents, research is ongoing to develop catalytic methods. For instance, palladium-catalyzed C-H bond chlorination has been explored for certain pyridine derivatives, offering a more selective and efficient route to chlorinated pyridines. googleapis.com The development of a catalytic system for the direct and regioselective chlorination of a 3-substituted pyridine at the 4- and 6-positions would represent a significant advancement in the synthesis of 4,6-Dichloropyridine-3-carbothioamide.

Solvent-Free and Environmentally Benign Methodologies

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. Microwave-assisted organic synthesis has emerged as a powerful tool for conducting reactions under solvent-free conditions, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org

The thionation of amides using Lawesson's reagent can be effectively carried out under solvent-free, microwave-assisted conditions. organic-chemistry.org This approach not only aligns with the principles of green chemistry but can also enhance the efficiency of the synthesis.

Table 3: Comparison of Conventional vs. Microwave-Assisted Thionation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Solvent | Toluene or Dioxane | Solvent-free or minimal high-boiling solvent |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Good to Excellent | Often improved |

The use of water as a solvent, where possible, is another green chemistry approach. While the thionation reaction with Lawesson's reagent is typically conducted under anhydrous conditions, the development of water-tolerant thiating agents or catalytic systems could further enhance the environmental profile of the synthesis.

Chemical Reactivity and Transformation Pathways of 4,6 Dichloropyridine 3 Carbothioamide

Reactions at the Carbothioamide Functional Group

The carbothioamide group (-CSNH₂) is a soft nucleophile at the sulfur atom and can also react at the nitrogen atom. This duality allows for a rich array of transformations, particularly in the synthesis of fused heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocycles

The thioamide functional group, in conjunction with the adjacent pyridine (B92270) ring, serves as a powerful synthon for building fused bicyclic and polycyclic aromatic systems. These reactions typically involve the reaction of the thioamide with bifunctional electrophiles, leading to the construction of a new ring fused to the pyridine core.

A primary pathway involves the intramolecular cyclization of S-alkylated intermediates. For instance, reaction with α-halo ketones or α-haloacetyl derivatives can lead to the formation of thieno[2,3-b]pyridine (B153569) systems. tandfonline.comresearchgate.netresearchgate.net This transformation, known as the Gewald reaction or related cyclizations, typically proceeds by initial S-alkylation of the thioamide, followed by intramolecular condensation of the activated methylene (B1212753) group with the adjacent cyano group (if present as a precursor) or by direct attack on the pyridine ring under certain conditions. researchgate.net

The resulting amino-thieno[2,3-b]pyridine core can be further elaborated. For example, reaction with formic acid or formamide (B127407) can lead to the formation of pyrimido[4',5':4,5]thieno[2,3-b]pyridines, adding another heterocyclic ring to the system. mdpi.com Similarly, reaction with guanidine (B92328) can construct a fused aminopyrimidine ring, leading to pyrimido[4,5-b]quinolines or related structures. researchgate.net

These cyclization strategies are summarized in the table below, illustrating the versatility of the carbothioamide group in generating complex heterocyclic scaffolds.

| Reactant(s) | Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| α-Haloacetamides (e.g., Chloroacetamide) | Base (e.g., Sodium ethoxide) | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | tandfonline.com |

| Formic Acid / Formamide | Heat, DMF | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |

| Guanidine Hydrochloride | Base (e.g., t-BuOK) | 2-Aminopyrimido[4,5-b]quinoline | researchgate.net |

| Hydrazine Hydrate (on S-methylated precursor) | Reflux | 3-Aminopyrazolo[3,4-b]pyridine | tandfonline.com |

Derivatization of the Thioamide Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms of the carbothioamide group are both nucleophilic and can be selectively functionalized.

S-Alkylation: The sulfur atom is a soft nucleophile and readily undergoes alkylation with electrophiles like alkyl halides (e.g., methyl iodide) in the presence of a mild base. tandfonline.comresearchgate.net This reaction yields an S-alkylated thioimidate intermediate, which is a key precursor for further transformations, such as cyclization or conversion to other functional groups. tandfonline.com

N-Acylation/Alkylation: The nitrogen atom can be acylated or alkylated under appropriate conditions, although this is sometimes less facile than S-alkylation. Derivatization often requires activation of the thioamide or the use of more forcing conditions.

Conversion to Other Functional Groups (e.g., amidines, thiadiazoles)

The carbothioamide moiety can be chemically transformed into a variety of other important functional groups.

Amidines: Thioamides are valuable precursors for the synthesis of amidines. A general and effective method involves the promotion of the reaction with a silver(I) salt, such as silver acetate (B1210297) (AgOAc) or silver tetrafluoroborate (B81430) (AgBF₄), in the presence of an amine. nih.govacs.org The silver(I) ion acts as a thiophile, activating the thioamide towards nucleophilic attack by the amine, followed by elimination of a silver sulfide (B99878) species to yield the corresponding amidine. nih.govacs.orgchemrxiv.org

Thiadiazoles: The thioamide group is a key building block for the synthesis of thiadiazole heterocycles. For example, oxidative dimerization of thioamides is a common route to 3,5-disubstituted 1,2,4-thiadiazoles. nih.gov Alternatively, reaction with acyl hydrazides can lead to the formation of 2,5-disubstituted 1,3,4-thiadiazoles. organic-chemistry.org These cyclization reactions often proceed through an S-acylated or S-alkylated intermediate, followed by intramolecular condensation and dehydration or oxidation. tandfonline.com

| Target Functional Group | Reagents and Conditions | General Outcome | Reference |

|---|---|---|---|

| Amidine | Ag(I) salt (e.g., AgOAc, AgBF₄), Amine, MeOH | Direct conversion of thioamide to the corresponding N-substituted or unsubstituted amidine. | nih.govacs.org |

| 1,3,4-Thiadiazole | Acyl hydrazides, Acid catalyst | Regioselective cyclization to form 2,5-disubstituted 1,3,4-thiadiazoles. | organic-chemistry.org |

| 1,2,4-Thiadiazole | Oxidizing agent (e.g., TBHP, I₂) | Oxidative dimerization of the thioamide to form a symmetrical 3,5-disubstituted 1,2,4-thiadiazole. | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring of 4,6-Dichloropyridine-3-carbothioamide is electron-deficient due to the electronegativity of the ring nitrogen and the two chlorine atoms. The carbothioamide group at the C-3 position further acts as an electron-withdrawing group, significantly activating the C-4 and C-6 positions towards nucleophilic aromatic substitution (SNAr). nih.gov

Selective Displacement of Chlorine Atoms at C-4 and C-6 Positions

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group, in this case, a chloride ion. stackexchange.com For 3-substituted 4,6-dichloropyridines (analogous to 2,6-dichloropyridines), nucleophilic attack can occur at either the C-4 (para to the nitrogen) or C-6 (ortho to the nitrogen) position.

Generally, the C-4 position in pyridines is more susceptible to nucleophilic attack than the C-2/C-6 positions. This preference is attributed to the ability of the pyridine nitrogen to better stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the para position. stackexchange.com Therefore, in the absence of other directing effects, nucleophiles would be expected to preferentially displace the chlorine atom at the C-4 position of 4,6-Dichloropyridine-3-carbothioamide.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the pyridine ring in 4,6-Dichloropyridine-3-carbothioamide is significantly modulated by the electronic and steric nature of its substituents: the two chlorine atoms and the carbothioamide group. These substituents influence the electron density of the pyridine ring, the stability of reaction intermediates, and the steric accessibility of the reactive centers, thereby affecting the kinetics and thermodynamics of its chemical transformations.

The chlorine atoms at the C-4 and C-6 positions are electron-withdrawing groups due to their high electronegativity. This inductive effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. In the context of nucleophilic aromatic substitution (SNAr) reactions, this electron deficiency stabilizes the negatively charged Meisenheimer complex intermediate, thus lowering the activation energy and increasing the reaction rate.

Steric effects also play a crucial role. Substituents adjacent to the reactive sites can hinder the approach of reagents, slowing down the reaction rate. In 4,6-Dichloropyridine-3-carbothioamide, the carbothioamide group at C-3 can sterically influence reactions at the C-4 position. The bulkiness of the carbothioamide group can direct incoming reagents to the less hindered C-6 position in certain reactions.

The interplay of these electronic and steric effects determines the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution reactions on 2,6-dichloropyridines, the regioselectivity can be highly dependent on the nature of the substituent at the 3-position. Bulky substituents at this position tend to direct substitution to the 6-position researchgate.net. While specific kinetic and thermodynamic data for 4,6-Dichloropyridine-3-carbothioamide are not extensively documented in publicly available literature, the principles of substituent effects on aromatic systems provide a framework for predicting its reactivity.

Table 1: Predicted Influence of Substituents on the Reactivity of 4,6-Dichloropyridine-3-carbothioamide

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Nucleophilic Aromatic Substitution |

| Chlorine | C-4, C-6 | Inductively electron-withdrawing | Moderate | Activates the ring towards nucleophilic attack |

| Carbothioamide | C-3 | Electron-withdrawing (net) | Can be significant | Can influence regioselectivity, potentially favoring attack at C-6 |

Metal-Catalyzed Cross-Coupling Reactions

The presence of two chloro substituents on the pyridine ring of 4,6-Dichloropyridine-3-carbothioamide makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups at the C-4 and C-6 positions.

Suzuki, Stille, Negishi, and Heck Coupling Methodologies at C-4 and C-6

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide is one of the most versatile methods for forming C-C bonds libretexts.orgorganic-chemistry.org. For 4,6-Dichloropyridine-3-carbothioamide, selective mono- or di-arylation/vinylation can be achieved by carefully controlling the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the boron reagent mdpi.com. The inherent difference in reactivity between the C-4 and C-6 positions, influenced by the adjacent carbothioamide group, can be exploited to achieve regioselective coupling.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium organic-chemistry.orgwikipedia.orgorgsyn.orglibretexts.org. It is known for its tolerance to a wide variety of functional groups, which would be advantageous for a substrate like 4,6-Dichloropyridine-3-carbothioamide. Similar to the Suzuki coupling, selectivity between the C-4 and C-6 positions can be a key challenge and opportunity.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, typically catalyzed by palladium or nickel nih.govorgsyn.orgnih.gov. Negishi couplings are often highly efficient and can proceed under mild conditions. The preparation of the required organozinc species from 4,6-Dichloropyridine-3-carbothioamide or the use of a suitable organozinc partner would be a key step.

Heck Coupling: The Heck reaction forms a C-C bond between an organic halide and an alkene in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net. This method could be used to introduce alkenyl substituents at the C-4 and C-6 positions of the pyridine ring. Regioselectivity and control of mono- versus di-alkenylation would be important considerations.

Table 2: Representative Conditions for Cross-Coupling Reactions on Dichloropyridines

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrate | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 2,4-Dichloropyridine | acs.org |

| Stille | Pd(PPh3)4 | - | Toluene (B28343) | Dihalogenated heterocycles | orgsyn.org |

| Negishi | PdCl2(dppf) | - | THF | Dihalopyridines | nih.gov |

| Heck | Pd(OAc)2/PPh3 | Et3N | DMF | Dichloropyridines | nih.gov |

C-S Cross-Coupling Reactions Involving the Carbothioamide Sulfur

The sulfur atom of the carbothioamide group in 4,6-Dichloropyridine-3-carbothioamide is a potential site for C-S cross-coupling reactions. While less common than C-C bond formation, these reactions can be used to synthesize thioethers. Palladium- and copper-catalyzed methods have been developed for the coupling of thiols with aryl halides nih.gov. In the context of the carbothioamide, the reaction could potentially proceed via activation of the C=S bond or through a formal S-H functionalization if the thioamide tautomer is present. Research in this area for this specific substrate is not widely reported, but the general principles of C-S coupling suggest it as a plausible transformation pathway.

Ligand Design and Catalyst Optimization for Selective Coupling

Achieving high selectivity in the cross-coupling reactions of dihalogenated heterocycles like 4,6-Dichloropyridine-3-carbothioamide is a significant challenge. The choice of ligand on the metal catalyst plays a critical role in controlling the regioselectivity and efficiency of the reaction rsc.org.

For dichloropyridines, sterically bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote selective mono-arylation nih.gov. The ligand can influence the rate of oxidative addition at each of the C-Cl bonds and can also sterically direct the coupling to one position over the other. For example, in the coupling of 3,5-dichloropyridazines, changing the ligand from dppf to Qphos was shown to switch the preferred coupling site nih.govresearchgate.net.

Catalyst optimization involves screening a variety of metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to find the conditions that provide the highest yield and selectivity for the desired product. High-throughput experimentation techniques are often used to accelerate this process. For 4,6-Dichloropyridine-3-carbothioamide, a systematic optimization would be necessary to develop selective coupling methodologies for the C-4 and C-6 positions.

Ring-Opening and Rearrangement Reactions

Investigations into Pyridine Ring Stability and Transformation

The pyridine ring is generally a stable aromatic system. However, under certain conditions, it can undergo ring-opening and rearrangement reactions. For 4,6-Dichloropyridine-3-carbothioamide, the presence of multiple functional groups could lead to unique reactivity under energetic conditions or in the presence of specific reagents.

Investigations into the stability of the pyridine ring often involve photolytic, thermal, or strong reagent-induced transformations. For instance, some pyridine derivatives can undergo rearrangement to Dewar pyridines or other isomers upon UV irradiation. While specific studies on 4,6-Dichloropyridine-3-carbothioamide are scarce, research on other substituted pyridines has shown that they can participate in various rearrangements, sometimes facilitated by transition metal catalysts chinesechemsoc.orgresearchgate.net.

Ring-opening reactions of pyridines are less common but can be induced by strong nucleophiles or under reductive conditions. The electron-deficient nature of the pyridine ring in 4,6-Dichloropyridine-3-carbothioamide, due to the chloro and carbothioamide substituents, might make it more susceptible to certain types of ring-opening reactions compared to unsubstituted pyridine. However, these transformations would likely require harsh reaction conditions. Further experimental investigation is needed to fully understand the stability and potential transformation pathways of the pyridine ring in this specific molecule.

Rearrangement Products and Mechanistic Studies

The chemical reactivity of 4,6-Dichloropyridine-3-carbothioamide is prominently characterized by its participation in intramolecular cyclization reactions, which can be viewed as a form of molecular rearrangement, to form fused heterocyclic systems. A primary example of this is the synthesis of substituted thieno[2,3-b]pyridines. This transformation typically proceeds via an S-alkylation of the carbothioamide group, followed by a base-catalyzed intramolecular cyclization.

The generally accepted mechanism for this type of reaction, often analogous to the initial steps of a Gewald reaction, begins with the alkylation of the sulfur atom of the thioamide group by a suitable reagent, such as an α-halo ketone, α-halo ester, or α-halo nitrile. researchgate.net This step forms an S-alkylated intermediate. In the presence of a base, a proton is abstracted from the α-carbon of the newly introduced alkyl group, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the C4 carbon of the pyridine ring, or more commonly, on the cyano group if the reaction starts from a 3-cyanopyridine-2-thione precursor, leading to ring closure. wikipedia.org In the context of 4,6-Dichloropyridine-3-carbothioamide, the subsequent intramolecular condensation and cyclization lead to the formation of the thiophene (B33073) ring fused to the pyridine core.

The reaction conditions for these transformations can vary significantly, influencing the efficiency of the cyclization. The choice of base and solvent is critical. Common bases include sodium ethoxide, potassium carbonate, and various amines like piperidine (B6355638) or triethylamine. researchgate.net The reaction temperature and solvent polarity also play a crucial role in the reaction outcome and yield of the thieno[2,3-b]pyridine products. These compounds are of significant interest as they form the core structure of various biologically active molecules. nih.govresearchgate.net

| Base/Catalyst | Solvent | Temperature | Typical Reactant |

|---|---|---|---|

| Potassium Carbonate (K2CO3) | Acetone or DMF | Reflux or 60 °C | α-halo ketones |

| Sodium Acetate (AcONa) | Ethanol or DMF | Room Temp to Reflux | α-halo esters |

| Sodium Ethoxide (EtONa) | Ethanol | Reflux | α-halo nitriles |

| Triethylamine (Et3N) | Ethanol | Reflux | α-halo ketones |

Advanced Synthetic Transformations and Complex Molecule Construction

Beyond simple cyclizations, 4,6-Dichloropyridine-3-carbothioamide serves as a valuable building block for more intricate molecular architectures through advanced synthetic strategies.

Utilization as a Building Block in Multicomponent Reactions

4,6-Dichloropyridine-3-carbothioamide is a suitable candidate for use in multicomponent reactions (MCRs), particularly in variations of the Gewald three-component reaction, to synthesize highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The Gewald reaction classically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com

In a modified approach, the thioamide functionality of 4,6-Dichloropyridine-3-carbothioamide can act as the sulfur source and part of the backbone. A typical MCR could involve the reaction of 4,6-Dichloropyridine-3-carbothioamide with an α-methylene carbonyl compound and an activated nitrile. The reaction sequence is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile. wikipedia.org The resulting adduct then reacts with the thioamide. This pathway provides a convergent and atom-economical route to complex molecules, such as polysubstituted pyridothienopyrimidines, in a single synthetic operation. mdpi.com The versatility of MCRs allows for the rapid generation of libraries of complex compounds for various applications, including medicinal chemistry. nih.govresearchgate.net

| Component 1 | Component 2 | Component 3 | Resulting Core Structure |

|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Sulfur | 2-Aminothiophene |

| 4,6-Dichloropyridine-3-carbothioamide | α-Methylene Ketone | (Reacts with thioamide) | Thieno[2,3-b]pyridine |

| Aldehyde | Malononitrile | Thiophenol | 2-Amino-6-thiopyridine-3,5-dicarbonitrile |

Stereoselective Transformations (if applicable to chiral derivatives/reactions)

A review of the available scientific literature does not provide significant information regarding the use of 4,6-Dichloropyridine-3-carbothioamide or its immediate derivatives in stereoselective transformations. The molecule itself is achiral, and its primary reported applications focus on the construction of fused aromatic heterocyclic systems, which are typically planar and achiral.

For stereoselective reactions to be relevant, one would typically start with or generate a chiral center. This could involve, for example, the asymmetric reduction of a ketone derivative or the use of a chiral auxiliary. However, there is no readily available documentation of such applications for this specific compound. The field of asymmetric synthesis often employs specialized chiral catalysts or reagents to induce stereoselectivity, but their application with 4,6-Dichloropyridine-3-carbothioamide has not been a focus of the reviewed research. rsc.orgtum.dersc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,6 Dichloropyridine 3 Carbothioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of 4,6-Dichloropyridine-3-carbothioamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the carbothioamide (-CSNH₂) group. The pyridine protons, H-2 and H-5, would appear as singlets due to the absence of adjacent protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbothioamide group. The -NH₂ protons of the thioamide group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the five carbons of the pyridine ring and the carbon of the carbothioamide group. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbons C-4 and C-6, bonded to chlorine atoms, would be observed downfield. The thioamide carbon (C=S) is expected to have a characteristic chemical shift in the range of 190-210 ppm. rsc.org

2D NMR: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily confirm the lack of coupling between the isolated H-2 and H-5 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. researchgate.net This would definitively link the ¹H signals for H-2 and H-5 to their corresponding ¹³C signals, C-2 and C-5. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two to three bonds. beilstein-journals.orgscience.gov For instance, the H-2 proton would show correlations to C-3, C-4, and the thioamide carbon. The H-5 proton would show correlations to C-3, C-4, and C-6. The NH₂ protons could show correlations to the thioamide carbon and C-3. These correlations are vital for confirming the substitution pattern on the pyridine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,6-Dichloropyridine-3-carbothioamide (Note: These are estimated values based on general substituent effects on pyridine rings. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 8.5 - 8.8 | - | C-3, C-4, C=S |

| C-2 | - | 150 - 153 | H-2 |

| C-3 | - | 125 - 128 | H-2, H-5, NH₂ |

| C-4 | - | 148 - 152 | H-2, H-5 |

| H-5 | 7.4 - 7.7 | - | C-3, C-4, C-6 |

| C-5 | - | 122 - 125 | H-5 |

| C-6 | - | 145 - 149 | H-5 |

| -CSNH₂ | 7.5 - 9.0 (broad) | 195 - 205 | C-3 |

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers invaluable information about the structure, packing, and dynamics in the crystalline state. nih.gov For 4,6-Dichloropyridine-3-carbothioamide, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed.

¹³C CPMAS experiments can reveal the presence of polymorphism (different crystalline forms) through variations in chemical shifts. researchgate.net Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the thioamide group, which are crucial for understanding the crystal packing arrangement. nih.gov By comparing the ssNMR data with data from X-ray diffraction, a more complete picture of the solid-state structure can be achieved. rsc.org For halogenated compounds, ³⁵Cl ssNMR can also provide insights into the local environment of the chlorine atoms, though this is a specialized technique. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the m/z value of the molecular ion to within a few parts per million (ppm). thermofisher.comnih.gov For 4,6-Dichloropyridine-3-carbothioamide (C₆H₄Cl₂N₂S), the expected exact mass of the molecular ion [M]⁺ can be calculated. The presence of two chlorine atoms will also produce a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a definitive confirmation of the number of chlorine atoms in the molecule.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 4,6-Dichloropyridine-3-carbothioamide (C₆H₄Cl₂N₂S)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [C₆H₄³⁵Cl₂N₂S]⁺ | 205.9526 | 100.0 |

| [C₆H₄³⁵Cl³⁷ClN₂S]⁺ | 207.9497 | 65.0 |

| [C₆H₄³⁷Cl₂N₂S]⁺ | 209.9467 | 10.6 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable structural information. nih.govwvu.edu

For protonated 4,6-Dichloropyridine-3-carbothioamide, [M+H]⁺, several fragmentation pathways can be predicted. Common fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atom or a hydrogen halide molecule. researchgate.netmiamioh.edu The thioamide group can also undergo characteristic fragmentation, such as the loss of ·SH, H₂S, or the entire thioamide group.

A plausible fragmentation pathway could include:

Loss of a chlorine radical (·Cl) from the molecular ion.

Loss of hydrogen sulfide (B99878) (H₂S) from the protonated thioamide group.

Cleavage of the C-C bond between the pyridine ring and the carbothioamide group, leading to a dichloropyridinyl cation or a carbothioamide-related fragment.

Sequential loss of HCl from the ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of 4,6-Dichloropyridine-3-carbothioamide (Note: These are plausible fragments based on general fragmentation rules.)

| m/z (Proposed) | Proposed Loss | Proposed Fragment Structure |

| 172 | Loss of ·SH | Dichloropyridine-3-carbonitrile cation |

| 171 | Loss of H₂S | Dichloropyridine-3-carbonitrile radical cation |

| 146 | Loss of -CSNH₂ | Dichloropyridine cation |

| 111 | Loss of -CSNH₂ and ·Cl | Monochloropyridine cation |

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis. nih.gov

For 4,6-Dichloropyridine-3-carbothioamide, specific functional groups will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

N-H Vibrations: The thioamide -NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3100-3400 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching of the pyridine ring is expected above 3000 cm⁻¹.

C=S Vibration: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioamides. This bond typically gives rise to a band in the 800-1400 cm⁻¹ region, often coupled with other vibrations, making its assignment complex.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com

C-Cl Vibrations: The C-Cl stretching vibrations are expected in the lower frequency region, typically between 600-800 cm⁻¹. theaic.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which may show a weak absorption in the IR spectrum. nih.gov The combination of both IR and Raman data provides a more complete vibrational analysis.

Table 4: Predicted Characteristic Vibrational Frequencies for 4,6-Dichloropyridine-3-carbothioamide (Note: These are general frequency ranges and actual values can be shifted due to molecular structure and intermolecular interactions.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch (asymmetric & symmetric) | 3100 - 3400 | Medium-Strong | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | Strong | Strong |

| N-H Bend | 1550 - 1650 | Medium | Weak |

| C=S Stretch (Thioamide I/II bands) | 800 - 1400 | Medium | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Characteristic Group Frequencies and Band Assignments

The primary aromatic amine group (-NH₂) of the carbothioamide moiety exhibits characteristic stretching vibrations. Typically, the asymmetric and symmetric N-H stretching modes are observed in the 3500–3000 cm⁻¹ region. core.ac.uk For related amino-chloropyridine compounds, these bands appear distinctly in both FT-IR and FT-Raman spectra. core.ac.uk The -NH₂ scissoring vibration is expected around 1600 cm⁻¹. core.ac.uk

The thioamide group (-(C=S)NH₂) has several characteristic bands. The C=S stretching vibration is of particular interest, though it is often coupled with other vibrations and can be found over a broad range of 850-600 cm⁻¹. The pyridine ring itself contributes a number of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies. The C-Cl stretching vibrations for chloro-substituted pyridines are generally observed in the 800-600 cm⁻¹ range.

A detailed assignment of the fundamental vibrational modes requires a combination of experimental data and theoretical calculations, such as DFT, which can help to resolve complex vibrational couplings. nih.govijcrar.com

Table 1: Predicted Vibrational Frequencies and Assignments for 4,6-Dichloropyridine-3-carbothioamide

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Thioamide (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretch | Pyridine Ring |

| ~1620 | -NH₂ Scissoring | Thioamide (-NH₂) |

| 1600 - 1400 | C=C and C=N Ring Stretching | Pyridine Ring |

| 850 - 600 | C=S Stretch (Thioamide) | Thioamide (-C=S) |

Note: This table is based on characteristic frequencies for similar compounds and general spectroscopic principles.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, in conjunction with quantum chemical calculations, is a powerful tool for analyzing the conformational landscape of molecules like 4,6-Dichloropyridine-3-carbothioamide. memphis.eduresearchgate.net The molecule's flexibility primarily arises from the rotation around the C-C single bond connecting the pyridine ring and the carbothioamide group. This rotation can lead to different stable conformers, which may coexist in equilibrium.

By comparing experimental IR and Raman spectra with spectra calculated for different possible conformations (e.g., planar vs. non-planar arrangements of the thioamide group relative to the pyridine ring), the most stable conformer(s) in the solid state or in solution can be identified. iu.edu.samdpi.com Discrepancies or additional bands in the experimental spectrum compared to the calculated spectrum of the lowest-energy conformer can indicate the presence of multiple conformers. nih.gov The stability of different conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding. Theoretical calculations can predict the energy differences between various rotamers and the potential energy barriers for their interconversion. iu.edu.sa For pyridine-3-carboxamide, for instance, theoretical analysis has shown that different conformers (E and Z) can exist, with their relative stability being a key area of investigation. researchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. butlerov.comresearchgate.net This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and electronic structure. For derivatives of pyridine-carboxamide, X-ray studies reveal the planarity of the pyridine ring and the specific orientation of the substituent groups. butlerov.com

For 4,6-Dichloropyridine-3-carbothioamide, one would expect the pyridine ring to be essentially planar. The key structural parameters to be determined would include the C-Cl, C-S, C-N, and various C-C bond lengths within the pyridine ring. The bond angles involving the ring atoms and the substituents would define the precise geometry. Torsion angles, particularly the one describing the rotation of the carbothioamide group relative to the pyridine ring, are crucial for defining the molecule's conformation in the crystal lattice. butlerov.com

Table 2: Representative Bond Lengths and Angles for Pyridine Carboxamide Derivatives

| Parameter | Typical Value (Å or °) | Atoms Involved |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 | Pyridine Ring C - Chlorine |

| C=S | ~1.68 | Thioamide C=S |

| C(ring)-C(substituent) | ~1.50 | Pyridine C3 - Carbothioamide C |

| C-N (amide) | ~1.33 | Carbothioamide C-N |

| C-N (ring) | ~1.34 | Pyridine Ring C-N-C |

| Bond Angles (°) | ||

| C-C-C (ring) | ~118-121 | Pyridine Ring |

| N-C-C (ring) | ~122 | Pyridine Ring |

| C(ring)-C-S | ~120 | Carbothioamide Group |

| C(ring)-C-N | ~117 | Carbothioamide Group |

Note: These values are illustrative and based on data from similar crystallized structures. Actual values for 4,6-Dichloropyridine-3-carbothioamide would require specific experimental determination. butlerov.com

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. figshare.com For 4,6-Dichloropyridine-3-carbothioamide, the primary interactions directing the supramolecular assembly are expected to be hydrogen bonds involving the thioamide -NH₂ group and halogen bonds involving the chlorine atoms.

The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the sulfur atom of the thioamide group can act as acceptors. This can lead to the formation of dimeric structures or extended chains and networks within the crystal lattice. butlerov.commdpi.com For example, N-H···N(pyridine) or N-H···S=C hydrogen bonds are commonly observed in related structures.

Furthermore, the chlorine atoms on the pyridine ring can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen or sulfur atom of a neighboring molecule. mdpi.comnih.gov These interactions, along with weaker C-H···X (where X can be Cl, N, or S) and π-π stacking interactions between pyridine rings, collectively determine the final crystal architecture. figshare.com The analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering applications.

Electronic Spectroscopy (UV-Vis) and Chiroptical Spectroscopy (if applicable)

Analysis of Electronic Transitions and Chromophores

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The chromophores in 4,6-Dichloropyridine-3-carbothioamide are the pyridine ring and the carbothioamide group. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The intense absorption bands, typically found at shorter wavelengths (e.g., 220-300 nm for pyridine derivatives), are generally assigned to π → π* transitions within the conjugated aromatic system. nih.gov The presence of the carbothioamide group and the chlorine atoms as substituents on the pyridine ring will influence the energy of these transitions, often causing a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted pyridine.

The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital, are typically weaker in intensity and occur at longer wavelengths. The analysis of these absorption bands helps in understanding the electronic structure and conjugation within the molecule. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

Despite a comprehensive search for scholarly articles and spectroscopic data, no specific research was found detailing the application of Circular Dichroism (CD) spectroscopy to chiral derivatives of 4,6-Dichloropyridine-3-carbothioamide. While the principles of CD spectroscopy are widely applied for the structural elucidation of chiral molecules, and research exists on the chiroptical properties of various pyridine and thioamide derivatives, specific studies and data for the target compound and its chiral analogues appear to be absent from the available scientific literature.

Therefore, it is not possible to provide an article subsection on "Circular Dichroism (CD) Spectroscopy for Chiral Derivatives" of 4,6-Dichloropyridine-3-carbothioamide that is based on established research findings and includes data tables as requested. The generation of scientifically accurate and informative content requires a foundation of existing research, which, in this specific case, could not be located.

Theoretical and Computational Chemistry Studies on 4,6 Dichloropyridine 3 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for optimizing molecular geometries and exploring potential energy surfaces.

For 4,6-Dichloropyridine-3-carbothioamide, a typical DFT study would commence with a geometry optimization. The B3LYP hybrid functional is a commonly employed method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netmostwiedzy.plscirp.org This functional is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electronic distribution, especially in a molecule with heteroatoms like nitrogen, sulfur, and chlorine. researchgate.netresearchgate.netnih.gov

The optimization process systematically alters the molecular geometry to find the lowest energy conformation, a true minimum on the potential energy landscape. From this optimized structure, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govscispace.com A smaller gap generally suggests higher reactivity.

Table 1: Predicted Optimized Geometrical Parameters for 4,6-Dichloropyridine-3-carbothioamide (Calculated at B3LYP/6-311++G(d,p) Level) (Note: These are hypothetical values based on typical bond lengths and angles for similar molecular fragments.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C(Pyridine) | C(Carbothioamide) | - | 1.49 |

| C(Carbothioamide) | S | - | 1.68 | |

| C(Carbothioamide) | N(Amide) | - | 1.37 | |

| C(Pyridine) | Cl(4) | - | 1.74 | |

| C(Pyridine) | Cl(6) | - | 1.73 | |

| Bond Angle (°) ** | C(Pyridine) | C(Carbothioamide) | S | 123.5 |

| C(Pyridine) | C(Carbothioamide) | N(Amide) | 115.0 | |

| S | C(Carbothioamide) | N(Amide) | 121.5 | |

| Dihedral Angle (°) ** | C2(Pyridine) | C3(Pyridine) | C(Carbothioamide) | S |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org While computationally efficient and providing a good first approximation, HF theory inherently neglects electron correlation—the way electrons instantaneously react to each other's positions. numberanalytics.comontosight.ai This omission can lead to inaccuracies, particularly in energy calculations.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods use the HF result as a starting point and systematically incorporate electron correlation. numberanalytics.comfiveable.me Common post-HF methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common ways to add dynamic electron correlation. MP2 calculations can significantly improve upon HF results for geometries and energies. researchgate.netarxiv.org

Configuration Interaction (CI): This method expands the wavefunction as a linear combination of multiple Slater determinants, providing a more flexible and accurate description of the electronic state.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles (CCSD) and the "gold standard" CCSD(T) (which adds a perturbative correction for triple excitations) are among the most accurate quantum chemical methods available for single-reference systems. numberanalytics.com They are often used to benchmark other methods or for calculations where very high accuracy is required, such as for reaction barrier heights.

For 4,6-Dichloropyridine-3-carbothioamide, while DFT is suitable for routine calculations, employing MP2 or CCSD(T) with a sufficiently large basis set would provide more reliable electronic energies, dipole moments, and other molecular properties. numberanalytics.com

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For 4,6-Dichloropyridine-3-carbothioamide, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyridine (B92270) ring to the carbothioamide group (C3-C(S)NH2). A relaxed potential energy surface (PES) scan is the computational technique used to investigate this. uni-muenchen.deq-chem.comq-chem.com

In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized. readthedocs.iovisualizeorgchem.com This process maps out the energy as a function of that rotation, revealing the energy minima (stable conformers) and the energy maxima (rotational barriers). The primary conformers would likely correspond to the carbothioamide group being either syn- or anti-periplanar with respect to the C2 or C4 positions of the pyridine ring. The relative stability of these conformers is governed by a balance of steric hindrance (e.g., between the sulfur atom and the chlorine at C4) and electronic effects like resonance. plos.org

Table 2: Hypothetical Potential Energy Surface Scan Data for Rotation Around the Pyridine-Carbothioamide Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Planar (Energy Minimum) |

| 30 | 1.52 | Twisted |

| 60 | 4.85 | Twisted |

| 90 | 6.50 | Perpendicular (Energy Maximum) |

| 120 | 4.75 | Twisted |

| 150 | 1.45 | Twisted |

| 180 | 0.15 | Planar (Energy Minimum) |

The carbothioamide functional group can exhibit thione-thiol tautomerism, existing in equilibrium between the amide-like thione form (C=S) and the imidic acid-like thiol form (C-SH). Computational chemistry is an excellent tool for evaluating the relative stabilities of these tautomers. scispace.comconsensus.app By calculating the Gibbs free energies of both the thione and thiol forms of 4,6-Dichloropyridine-3-carbothioamide, one can predict the predominant tautomer in the gas phase or in solution (using a solvent model). For similar compounds, the thione tautomer is often found to be more stable. scispace.com

Aromaticity is a key feature of the pyridine ring that dictates its stability and reactivity. The presence of two electron-withdrawing chlorine atoms and the carbothioamide group can influence the π-electron delocalization within the ring. A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net NICS values are typically calculated at the geometric center of the ring. A large negative NICS value is indicative of significant aromatic character, while a value near zero suggests non-aromaticity, and a positive value indicates anti-aromaticity. nih.gov Comparing the calculated NICS value of the substituted ring to that of pyridine or benzene (B151609) would provide a quantitative measure of the influence of the substituents on its aromaticity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and mapping the lowest energy reaction pathways. For 4,6-Dichloropyridine-3-carbothioamide, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms are displaced by a nucleophile. libretexts.orgucl.ac.uk

The pyridine ring is electron-deficient, which is further enhanced by the two chlorine atoms, making the C4 and C6 positions susceptible to nucleophilic attack. numberanalytics.com A computational study of an SNAr reaction would involve:

Locating Reactants and Products: The geometries of the starting material (4,6-Dichloropyridine-3-carbothioamide and a nucleophile) and the final product are optimized.

Identifying Intermediates: The formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is a hallmark of the SNAr mechanism. Its structure and stability would be calculated.

Finding Transition States: The transition state (TS) is the highest energy point on the reaction coordinate. Advanced algorithms are used to locate this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (barrier) for the reaction, which is directly related to the reaction rate.

By comparing the activation barriers for attack at the C4 versus the C6 position, computational chemistry can predict the regioselectivity of the reaction. researchgate.netresearchgate.net

Table 3: Hypothetical Calculated Energies for a Nucleophilic Aromatic Substitution Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4,6-Dichloropyridine-3-carbothioamide + Nu⁻ | 0.0 |

| TS1 | First Transition State (Nucleophile Attack) | +15.2 |

| Intermediate | Meisenheimer Complex | -5.5 |

| TS2 | Second Transition State (Leaving Group Departure) | +12.8 |

| Products | Substituted Product + Cl⁻ | -20.7 |

Spectroscopic Parameter Prediction and Validation

Quantum mechanical calculations are a powerful tool for predicting NMR chemical shifts (δ) and coupling constants (J), aiding in the structural elucidation of molecules like 4,6-Dichloropyridine-3-carbothioamide. nih.gov Density Functional Theory (DFT) is a common method for these predictions. nih.govmolgen.de The Gauge-Independent Atomic Orbital (GIAO) approach is frequently used for calculating NMR shielding tensors, from which the chemical shifts are derived. mdpi.comscirp.org

The accuracy of predicted NMR parameters is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects. mdpi.comidc-online.com For instance, geometry optimization and shielding constant calculations can be performed using different functionals and basis sets to find a protocol that yields the best agreement with experimental data. mdpi.com The use of a Polarizable Continuum Model (PCM) to account for the solvent can significantly improve the correlation between computed and experimental chemical shifts. idc-online.com

Machine learning methods are also emerging as a technique for the accurate prediction of NMR chemical shifts, sometimes outperforming traditional quantum-chemical calculations in terms of speed and accuracy for specific classes of compounds. rsc.org

Table 2: Example of a Computational Protocol for NMR Chemical Shift Prediction

| Step | Method/Model | Purpose |

| Geometry Optimization | BLYP/def2-SVP/IEF-PCM(UFF) | To obtain the minimum energy structure of the molecule in a simulated solvent environment. mdpi.com |

| Shielding Constant Calculation | GIAO-LC-ωPBE/NMR-DKH/IEF-PCM(UFF) | To calculate the magnetic shielding of each nucleus. mdpi.com |

| Chemical Shift Calculation | δ_sample = σ_ref - σ_sample | To determine the chemical shift relative to a reference compound. |

This table represents a sample protocol and the specific methods can be adapted based on the system and desired accuracy.

Computational chemistry provides a means to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.orgmdpi.com These calculations are instrumental in the assignment of experimental vibrational bands to specific molecular motions. scirp.org DFT methods, such as B3LYP, are commonly used for frequency calculations. primescholars.comscirp.org

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. primescholars.com Subsequently, the harmonic vibrational frequencies are calculated. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies. mdpi.com

The choice of the computational model can impact the accuracy of the predicted spectra. For instance, multi-molecular fragment models that account for intermolecular interactions can provide more accurate results compared to single-molecule calculations, especially for systems with significant hydrogen bonding. mdpi.com The mean absolute error (MAE) and root mean squared error (RMSE) are often used to quantify the agreement between theoretical and experimental frequencies. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking Methodologies (Theoretical Frameworks only, no biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netresearchgate.net

These descriptors can be categorized into several classes:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom counts). researchgate.net

Topological descriptors: Based on the 2D representation of the molecule, describing connectivity and branching. researchgate.net

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume). researchgate.net

Electrostatic descriptors: Reflecting the charge distribution within the molecule. researchgate.net

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment). researchgate.netresearchgate.net

Once a set of descriptors is calculated for a series of molecules, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates the descriptors to the activity. researchgate.net The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). researchgate.net The goal is to develop a statistically robust and predictive model. researchgate.net

Table 3: Common Molecular Descriptors in QSAR

| Descriptor Class | Example Descriptors | Information Encoded |

| Hydrophobic | logP | Lipophilicity |

| WHIM (Weighted Holistic Invariant Molecular) | G3m, G2p, G3p | 3D molecular shape, symmetry, and atom distribution. researchgate.net |

| Electronic | Dipole moment | Polarity and charge distribution |

| Constitutional | Mean atomic polarizability (Mp) | Molecular size and polarizability |

| 2D Autocorrelations | GATS7e | Distribution of atomic properties over the molecular graph |

| Atom-centered fragments | H-047 | Presence of specific functional groups |

This table provides a selection of descriptor types; a comprehensive QSAR study often involves the calculation and selection from a much larger pool of descriptors.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this typically involves docking a small molecule ligand into the binding site of a target protein. nih.govmdpi.com The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. nih.gov

The search algorithm generates a variety of possible binding poses of the ligand within the receptor's active site. The scoring function then estimates the binding affinity for each of these poses, and the poses are ranked accordingly. nih.gov Induced-fit docking (IFD) is a more advanced approach that accounts for the flexibility of the protein's binding site upon ligand binding. mdpi.com This method involves iterative docking and protein side-chain refinement to find the optimal binding conformation for both the ligand and the receptor. mdpi.com The outcome of a molecular docking study is a prediction of the binding mode, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

Computational Ligand-Receptor Interaction Studies

Computational ligand-receptor interaction studies are pivotal in elucidating the binding modalities of small molecules within the active sites of macromolecular targets. These in silico methods provide a foundational understanding of the intermolecular forces that govern molecular recognition, guiding further experimental research. The methodologies employed for investigating compounds such as 4,6-Dichloropyridine-3-carbothioamide are multifaceted, typically involving a combination of molecular docking and molecular dynamics simulations to predict and analyze the putative binding poses and stability of the ligand-receptor complex.

The primary step in these computational analyses involves the meticulous preparation of both the ligand (4,6-Dichloropyridine-3-carbothioamide) and the receptor protein. The three-dimensional structure of the ligand is constructed and optimized to its lowest energy conformation. This is often achieved using quantum mechanical methods or specialized chemical drawing software. tandfonline.com Concurrently, the receptor's crystal structure is obtained from a repository such as the Protein Data Bank (PDB). chemrevlett.com The preparation of the receptor is a critical phase that includes the removal of non-essential water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate atomic charges. researchgate.net

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process simulates the interaction between the small molecule and the binding site of the protein, calculating a binding affinity or score that represents the strength of the interaction. nih.gov Software such as AutoDock and PyRx are commonly utilized for this purpose. sourceforge.io

The general workflow for molecular docking involves defining a grid box that encompasses the active site of the receptor. The ligand is then allowed to explore various conformations and orientations within this defined space. tandfonline.com The scoring functions within the docking software evaluate the fitness of each pose based on a variety of factors, including electrostatic and van der Waals interactions. rsc.org

Below is a table summarizing typical parameters and software used in molecular docking studies for pyridine-based compounds.

| Parameter | Description | Example Software/Method |

| Ligand Preparation | Generation of 3D coordinates, energy minimization, and assignment of atomic charges. | ChemDraw, Open Babel sourceforge.io |

| Receptor Preparation | Removal of water and heteroatoms, addition of hydrogens, and assignment of charges. | AutoDockTools, Discovery Studio tandfonline.comchemrevlett.comresearchgate.net |

| Docking Algorithm | The search algorithm used to explore the conformational space of the ligand within the receptor's active site. | Lamarckian Genetic Algorithm tandfonline.com |

| Grid Box Definition | Specification of the dimensions and center of the grid that defines the search space for the docking simulation. | Defined by the co-crystallized ligand's coordinates tandfonline.com |

| Scoring Function | A mathematical function used to estimate the binding free energy of the ligand-receptor complex for each generated pose. | AutoDock Vina scoring function, GBVI/WSA dG nih.govsourceforge.io |

| Pose Analysis | Visualization and analysis of the predicted binding poses to identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. | PyMOL, Discovery Studio Visualizer researchgate.net |

Molecular Dynamics Simulations

To further refine the results from molecular docking and to study the dynamic behavior of the ligand-receptor complex over time, molecular dynamics (MD) simulations are employed. mpg.de MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the receptor in a solvated environment. youtube.com

The process begins with the selection of a starting conformation, often one of the top-ranked poses from the molecular docking study. This complex is then placed in a simulation box filled with water molecules to mimic the aqueous cellular environment. researchgate.net A force field, which is a set of empirical energy functions and parameters, is chosen to describe the interactions between atoms in the system. mpg.deyoutube.com

The simulation proceeds by solving Newton's equations of motion for each atom in the system over a series of small time steps. pythoninchemistry.org This generates a trajectory that describes the positions, velocities, and energies of the atoms over time. The stability of the ligand within the binding site and the nature of its interactions with the receptor are then analyzed from this trajectory. github.io

The following table outlines the typical setup for an MD simulation.

| Parameter | Description | Example Software/Force Field |

| System Preparation | Solvating the ligand-receptor complex in a water box and adding counter-ions to neutralize the system. | GROMACS, NAMD chemrevlett.com |

| Force Field | A set of parameters that define the potential energy of the system based on the positions of its constituent atoms. | CHARMM27, AMBER chemrevlett.commpg.de |

| Equilibration | A series of steps to bring the system to the desired temperature and pressure while minimizing steric clashes. | NVT (constant volume) and NPT (constant pressure) ensembles youtube.com |

| Production Run | The main simulation phase where the trajectory data is collected for analysis. | Typically nanoseconds to microseconds in length youtube.com |

| Trajectory Analysis | Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular interactions. | VMD, PyMOL chemrevlett.comresearchgate.net |